
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-, also known as ACTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an accumulation of acetylcholine, which can have various physiological effects. In cancer cells, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical And Physiological Effects
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an accumulation of acetylcholine, which can affect neurotransmission and neuromuscular function. In cancer cells, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to induce apoptosis, which can lead to cell death.
Advantages And Limitations For Lab Experiments
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has several advantages for lab experiments, including its ease of synthesis and high purity. However, there are also limitations to its use, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for research on 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-. One area of interest is the development of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- derivatives with improved solubility and reduced toxicity. Another area of interest is the investigation of the potential use of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the use of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- as a ligand in the synthesis of metal complexes could be further explored for its potential applications in materials science.
Synthesis Methods
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide in the presence of sodium acetate and acetic acid. The resulting product is then reacted with methyl iodide to yield 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-. The synthesis method is relatively simple and yields a high purity product.
Scientific Research Applications
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In biochemistry, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In materials science, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been used as a ligand in the synthesis of metal complexes.
properties
CAS RN |
168893-29-6 |
|---|---|
Product Name |
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- |
Molecular Formula |
C10H10ClN5S |
Molecular Weight |
267.74 g/mol |
IUPAC Name |
5-amino-3-(4-chlorophenyl)-N-methyl-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C10H10ClN5S/c1-13-10(17)16-9(12)14-8(15-16)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,13,17)(H2,12,14,15) |
InChI Key |
PWDDJOGPFSDPEK-UHFFFAOYSA-N |
SMILES |
CNC(=S)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
Canonical SMILES |
CNC(=S)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
Other CAS RN |
168893-29-6 |
synonyms |
5-amino-3-(4-chlorophenyl)-1-((methylamino)(thiocarbonyl))-1H-triazole GCC-AP 0341 GCC-AP-0341 GCC-AP0341 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



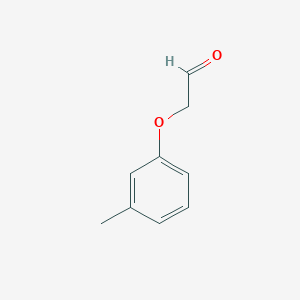


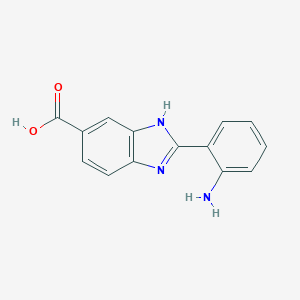
![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)
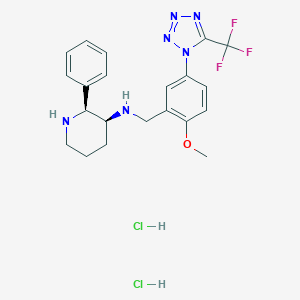

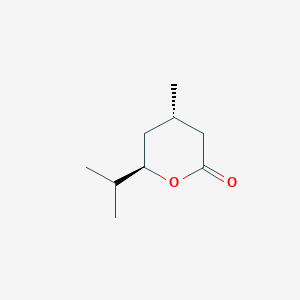
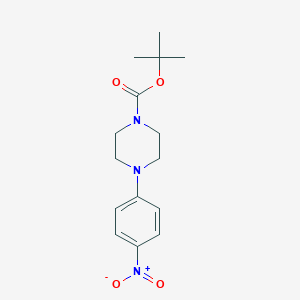
![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
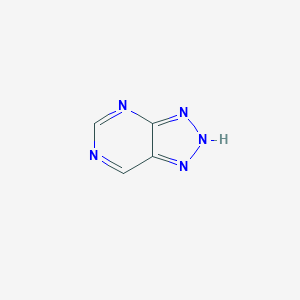

![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)
